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Compound of Interest

Compound Name: Daturametelin I

Cat. No.: B1162029 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the available efficacy data for

Daturametelin I, a withanolide compound isolated from Datura metel. The information is

intended for researchers, scientists, and professionals involved in drug discovery and

development. This document summarizes the anti-proliferative and anti-inflammatory activities

of Daturametelin I and related compounds, comparing their performance with established

therapeutic agents. Detailed experimental protocols for key assays and visualizations of

relevant signaling pathways are provided to support further investigation.

Anti-Proliferative Efficacy
Daturametelin I belongs to the withametelin subclass of withanolides, which have

demonstrated significant cytotoxic effects against various cancer cell lines. While specific

efficacy data for Daturametelin I is limited, studies on closely related withametelins provide

valuable insights into its potential as an anti-cancer agent.

A key study investigating the cytotoxic activities of withanolides from the flowers of Datura

metel reported that Withametelins I, K, L, and N exhibited potent cytotoxic effects against

leukemia (K562), gastric (BGC-823), and lung (A549) cancer cell lines. The half-maximal

inhibitory concentration (IC50) values for this group of compounds ranged from 0.05 to 3.5 µM.

For comparative purposes, the table below presents the IC50 values for standard

chemotherapeutic agents used in the treatment of these cancers.
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Cell Line Cancer Type

Daturametelin
I
(Withametelins
I, K, L, N) IC50
(µM)

Standard
Therapeutic
Agent

Standard
Agent IC50
(µM)

K562
Chronic Myeloid

Leukemia
0.05 - 3.5 Doxorubicin 0.031 - 0.8[1][2]

BGC-823 Gastric Cancer 0.05 - 3.5 Cisplatin
~5-15 (cell line

dependent)

A549 Lung Cancer 0.05 - 3.5 Paclitaxel
0.00135 -

0.01018[3][4]

Anti-Inflammatory Efficacy
Withanolides from Datura metel have also been investigated for their anti-inflammatory

properties. While direct IC50 values for Daturametelin I in anti-inflammatory assays are not

readily available, studies on other withanolides isolated from the same plant demonstrate

significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-

stimulated RAW 264.7 macrophages. This anti-inflammatory activity is mediated, at least in

part, through the inhibition of the NF-κB signaling pathway. In-silico studies predict that

withametelin interacts with the nuclear factor kappa beta subunit (NF-κB), and further research

has shown that withametelin can alleviate diabetic neuropathic pain by inhibiting the MAPK/NF-

κB signaling pathway.

Signaling Pathway Modulation: Inhibition of NF-κB
The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of the inflammatory

response and cell survival. In many cancers, this pathway is constitutively active, promoting cell

proliferation and inhibiting apoptosis. The ability of withametelins to inhibit NF-κB signaling is a

key mechanism underlying their anti-inflammatory and anti-cancer effects.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the putative point of

inhibition by Daturametelin I.
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NF-κB signaling pathway and inhibition by Daturametelin I.

Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on

cultured cells.

Materials:

96-well microtiter plates

Cancer cell lines (e.g., K562, BGC-823, A549)

Complete cell culture medium

Daturametelin I (or other test compounds)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)
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Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere

to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Daturametelin I in complete medium.

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a

vehicle control (medium with the same concentration of solvent used to dissolve the

compound) and a blank (medium only).

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5%

CO2.

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an

additional 4 hours.

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

buffer to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. The IC50 value is determined by plotting the percentage of viability against

the log of the compound concentration and fitting the data to a sigmoidal dose-response

curve.

Nitric Oxide (Griess) Assay
This assay measures the production of nitric oxide (NO) by cells, a key mediator of

inflammation.
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Materials:

RAW 264.7 macrophage cells

Complete cell culture medium

Lipopolysaccharide (LPS)

Daturametelin I (or other test compounds)

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride in water)

Sodium nitrite standard solution

96-well microtiter plates

Microplate reader

Procedure:

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well

and allow them to adhere overnight.

Compound Treatment: Pre-treat the cells with various concentrations of Daturametelin I for

1 hour.

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and

incubate for 24 hours.

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each

well.

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed

by 50 µL of Griess Reagent Part B.

Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and

measure the absorbance at 540 nm.
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Data Analysis: Generate a standard curve using the sodium nitrite standard solution.

Calculate the concentration of nitrite in the samples from the standard curve. The inhibitory

effect of Daturametelin I is expressed as the percentage of NO inhibition compared to the

LPS-stimulated control.

Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of

Daturametelin I.
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General workflow for Daturametelin I efficacy studies.
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Conclusion
The available data suggests that Daturametelin I and related withametelins are promising

candidates for further investigation as anti-cancer and anti-inflammatory agents. Their potent

cytotoxic effects against a range of cancer cell lines and their ability to modulate the NF-κB

signaling pathway warrant more detailed studies. Future research should focus on determining

the specific IC50 values of purified Daturametelin I, elucidating the precise molecular

mechanisms of its action, and evaluating its efficacy and safety in in vivo models. This

comprehensive approach will be crucial in realizing the therapeutic potential of this natural

compound.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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